2-Hydroxy-5-methylsulfanylbenzonitrile
Description
2-Hydroxy-5-methylsulfanylbenzonitrile (C₈H₇NOS₂) is a benzonitrile derivative featuring a hydroxy (-OH) group at the 2-position and a methylsulfanyl (-SCH₃) group at the 5-position of the benzene ring. Based on structural analogs, its molecular weight is approximately 181.29 g/mol (calculated from , which lists a compound with the same substituents under a slightly different naming convention: 5-methyl-2-sulfanylbenzonitrile) .
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-hydroxy-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 |
InChI Key |
DOJOAMVAOBHGJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method of 2-Hydroxy-5-methylsulfanylbenzonitrile
Synthesis via Formylation of 4-(Methylthio)phenol and Subsequent Conversion
The closest well-documented precursor is 2-Hydroxy-5-(methylthio)benzaldehyde , synthesized from 4-(methylthio)phenol and formaldehyde under basic conditions with magnesium chloride as a Lewis acid catalyst in acetonitrile solvent. This method achieves an 84% yield of the aldehyde intermediate, which can be further transformed into the nitrile via standard procedures such as oxime formation followed by dehydration or direct cyanide substitution.
Reaction Steps for the Aldehyde Intermediate:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| A | 4-(Methylthio)phenol (50 g, 357 mmol), paraformaldehyde (72.3 g, 2407 mmol), anhydrous MgCl2 (50.9 g, 535 mmol), triethylamine (186 mL, 1337 mmol) in acetonitrile (500 mL), 60 °C, 5 h | Suspension stirred to form 2-hydroxy-5-(methylthio)benzaldehyde | 84% |
| B | Cooling to 0 °C, acidification with 1 N HCl, extraction with methyl tert-butyl ether (MTBE), washing, drying, concentration, flash chromatography | Purification of aldehyde product | - |
This method is adapted from a reliable chemical synthesis database and is considered reproducible and scalable.
Alternative Synthetic Routes
Other documented synthetic methods for related 2-hydroxy-substituted benzoic acid derivatives involve Kolbe-Schmitt carboxylation or substitution reactions on pre-functionalized aromatic rings. However, these are less directly applicable to the methylsulfanyl nitrile compound and often require multiple steps with lower overall yields.
Reaction Conditions and Optimization
| Parameter | Conditions for Aldehyde Synthesis | Notes |
|---|---|---|
| Solvent | Acetonitrile | Polar aprotic solvent, facilitates reaction |
| Catalyst | Magnesium chloride | Lewis acid, activates formaldehyde |
| Base | Triethylamine | Neutralizes acid, promotes reaction |
| Temperature | 60 °C | Optimal for 5 hours reaction time |
| Work-up | Acidification, extraction with MTBE, drying | Standard organic extraction and purification |
The reaction is sensitive to moisture and requires anhydrous conditions for optimal yield. Flash chromatography purification ensures high purity of the aldehyde intermediate.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylsulfanylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 2-Hydroxy-5-methylsulfinylbenzonitrile, 2-Hydroxy-5-methylsulfonylbenzonitrile.
Reduction: 2-Hydroxy-5-methylsulfanylaniline.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
2-Hydroxy-5-methylsulfanylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways involved would require further investigation and characterization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
The methylsulfanyl (-SCH₃) group in the target compound is less oxidized than the methylsulfonyl (-SO₂CH₃) group in ’s compound, resulting in reduced electron-withdrawing effects and differing metabolic stability in biological systems .
Functional Group Influence on Applications
- Benzotriazole derivatives (e.g., 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole) are optimized for UV stabilization due to their conjugated systems, whereas the nitrile group in 2-Hydroxy-5-methylsulfanylbenzonitrile may favor nucleophilic reactions in synthetic chemistry .
- The sulfonic acid (-SO₃H) group in 2-Phenylbenzimidazole-5-sulfonic acid confers strong acidity and water solubility, contrasting with the weakly acidic methylsulfanyl group in the target compound .
Structural Analogues in Drug Development Methyl 5-amino-1-benzothiophene-2-carboxylate () highlights the role of heterocyclic cores in pharmaceuticals, whereas the benzonitrile scaffold of the target compound may offer distinct electronic properties for binding interactions .
Biological Activity
2-Hydroxy-5-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H7NOS. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a methylsulfanyl group at the fifth position on the benzene ring. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H7NOS |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzonitrile |
| InChI | InChI=1S/C8H7NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 |
| InChI Key | DOJOAMVAOBHGJK-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=C(C=C1)O)C#N |
The biological activity of 2-Hydroxy-5-methylsulfanylbenzonitrile is thought to arise from its ability to interact with various molecular targets in biological systems. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit specific bacterial enzymes, contributing to its antimicrobial properties.
- Cell Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis and death.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, although the exact mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research indicates that 2-Hydroxy-5-methylsulfanylbenzonitrile exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit growth at concentrations as low as 30 μg/ml. The compound demonstrated an IC50 value that suggests effective antimicrobial action against pathogens commonly associated with infections.
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer activity. For instance, it has been shown to suppress cell growth in certain cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value indicating potent activity. Further research is needed to explore its potential as an anticancer agent and elucidate the underlying mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-Hydroxy-5-methylsulfanylbenzonitrile involved testing against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth significantly more than control compounds, suggesting its potential as a new antibacterial agent.
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers treated MCF-7 cells with varying concentrations of 2-Hydroxy-5-methylsulfanylbenzonitrile. The findings revealed a dose-dependent reduction in cell viability, supporting its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Hydroxy-5-methylsulfanylbenzonitrile, a comparison with similar compounds is essential:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-5-methylphenylbenzotriazole | Benzotriazole group instead of nitrile | Antimicrobial and anticancer activity |
| 2-Hydroxy-5-methoxybenzonitrile | Methoxy group instead of methylsulfanyl | Moderate antimicrobial activity |
| 2-Hydroxy-5-methylsulfonylbenzonitrile | Sulfonyl group instead of methylsulfanyl | Enhanced stability but lower bioactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydroxy-5-methylsulfanylbenzonitrile, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-methylsulfanyl-2-hydroxybenzoic acid with a cyanide source under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C to balance reactivity and avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thioether groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. Which analytical techniques are most effective for characterizing 2-Hydroxy-5-methylsulfanylbenzonitrile?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR confirm the aromatic substitution pattern and methylsulfanyl group (e.g., δ~2.5 ppm for SCH) .
- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~3400 cm (O-H stretch) verify functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 195.0452) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .
Q. How should researchers handle and store 2-Hydroxy-5-methylsulfanylbenzonitrile to ensure stability?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (argon) at 2–8°C to prevent hydrolysis of the nitrile group .
- Handling : Use gloves and eye protection; avoid contact with moisture or strong acids/bases to minimize degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 2-Hydroxy-5-methylsulfanylbenzonitrile derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for structural confirmation .
- Isotopic Labeling : Use S-labeled methylsulfanyl groups to distinguish overlapping signals in complex mixtures .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What strategies optimize reaction conditions for scaling up 2-Hydroxy-5-methylsulfanylbenzonitrile synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during scale-up .
- Catalyst Screening : Test Pd/Cu catalysts for coupling steps to enhance turnover number (TON) and reduce metal residues .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progress .
Q. How can mechanistic studies elucidate the role of the methylsulfanyl group in 2-Hydroxy-5-methylsulfanylbenzonitrile’s reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace SCH with SCD to study steric/electronic contributions to reaction rates .
- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) and predict regioselectivity in electrophilic substitutions .
Q. What experimental designs are recommended for assessing the biological activity of 2-Hydroxy-5-methylsulfanylbenzonitrile?
- Methodological Answer :
- In vitro Assays : Screen against enzyme targets (e.g., cytochrome P450 isoforms) using fluorescence-based activity assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., SCH → SOCH) to identify pharmacophores .
- Toxicity Profiling : Use zebrafish embryo models to evaluate acute toxicity (LC) and developmental effects .
Q. How can researchers address discrepancies in reported solubility data for 2-Hydroxy-5-methylsulfanylbenzonitrile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
